

Spectroscopic Characterization of Allyl Tribromoacetate: A Technical Guide

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl tribromoacetate**. Due to the limited availability of direct experimental spectra for **allyl tribromoacetate** in public databases, this document presents a detailed analysis based on the spectroscopic data of structurally analogous compounds, particularly allyl trichloroacetate and other common allyl esters. This guide offers predicted and comparative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data. The aim is to equip researchers with the necessary information for the identification and characterization of **allyl tribromoacetate** in a laboratory setting.

Introduction

Allyl tribromoacetate (C₅H₅Br₃O₂) is an organic compound of interest in synthetic chemistry. [1][2] Its molecular structure, featuring an allyl group and a tribromoacetyl moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation. This guide synthesizes the expected spectroscopic characteristics of **allyl tribromoacetate**.

Predicted and Comparative Spectroscopic Data



While direct experimental spectra for **allyl tribromoacetate** are not readily available, the following tables summarize the expected and comparative spectroscopic data based on the analysis of its structural analogue, allyl trichloroacetate, and other related allyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for **Allyl Tribromoacetate** and Comparative Data for Allyl Trichloroacetate

| Proton Assignment (Allyl Group) | Predicted Chemical Shift (δ, ppm) for Allyl Tribromoacetat e | Reported Chemical Shift (δ, ppm) for Allyl Trichloroacetate | Multiplicity | Coupling Constant (J, Hz) |
|---------------------------------|--|---|--------------|---------------------------------|
| -CH ₂ -O- | ~4.8 | 4.83 | d | ~5.7 |
| -CH=CH2 | ~5.9 - 6.0 | 5.95 | m | - |
| =CH ₂ (cis) | ~5.4 | 5.42 | d | ~10.5 |
| =CH2 (trans) | ~5.3 | 5.35 | d | ~17.2 |

Table 2: Predicted ¹³C NMR Data for **Allyl Tribromoacetate** and Reported Data for Allyl Trichloroacetate[3]



| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Allyl Tribromoacetate | Reported Chemical Shift (δ, ppm) for Allyl Trichloroacetate |
|----------------------|--|--|
| C=O | ~165 | 161.3 |
| -CBr ₃ | ~35 | - |
| -CCl ₃ | - | 89.9 |
| -O-CH ₂ - | ~68 | 68.1 |
| -CH= | ~130 | 130.4 |
| =CH ₂ | ~120 | 120.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **Allyl Tribromoacetate** and Comparative Data for Allyl Trichloroacetate[3]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm ⁻¹) for Allyl Tribromoacetat e | Reported Wavenumber (cm ⁻¹) for Allyl Trichloroacetate | Intensity |
|---------------------|---------------------|---|---|-----------|
| C=O (Ester) | Stretch | ~1750 - 1770 | 1765 | Strong |
| C=C (Alkenyl) | Stretch | ~1645 | 1650 | Medium |
| C-O (Ester) | Stretch | ~1200 - 1300 | 1250 | Strong |
| =C-H | Stretch | ~3080 - 3100 | 3090 | Medium |
| C-H (sp³) | Stretch | ~2950 - 2990 | 2960 | Medium |
| C-Br | Stretch | ~500 - 650 | - | Strong |
| C-CI | Stretch | - | 830 | Strong |



Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for Allyl Tribromoacetate

| Ion | Predicted m/z | Interpretation |
|----------------------------------|--------------------|--|
| [M]+ | 334, 336, 338, 340 | Molecular ion peak (isotopic pattern for 3 Br atoms) |
| [M-Br]+ | 255, 257, 259 | Loss of a bromine atom |
| [C₃H₅] ⁺ | 41 | Allyl cation |
| [CBr ₃] ⁺ | 247, 249, 251, 253 | Tribromomethyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **allyl tribromoacetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.



- Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.



 Data Processing: The software automatically performs a background subtraction. Identify the major absorption bands and assign them to the corresponding functional groups.

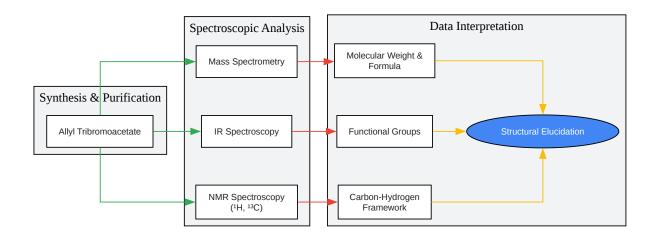
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Data Acquisition (Electron Ionization EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 30-500.
 - Inlet System: Direct infusion or GC injection.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic distribution pattern with the theoretical pattern for a compound containing three bromine atoms.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **allyl tribromoacetate** using the spectroscopic techniques discussed.





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Caption: Workflow for structural elucidation of allyl tribromoacetate.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **allyl tribromoacetate**. By leveraging comparative data from analogous compounds and adhering to the detailed experimental protocols, researchers can confidently identify and characterize this compound. The integrated approach of utilizing NMR, IR, and MS, as depicted in the workflow diagram, remains the cornerstone of modern chemical analysis.

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